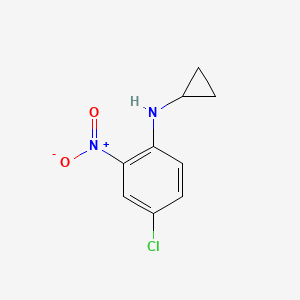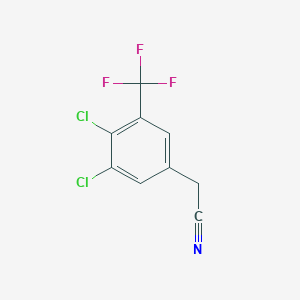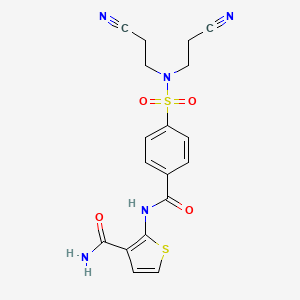
4-chloro-N-cyclopropyl-2-nitroaniline
Übersicht
Beschreibung
4-chloro-N-cyclopropyl-2-nitroaniline is an organic compound with the empirical formula C9H9ClN2O2 and a molecular weight of 212.63 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The title compound 4-chloro-2-nitroaniline was synthesized by the acetylation of 2-nitroaniline followed by chlorination . The 4-chloro-2-nitroaniline nonlinear optical single crystal was developed by slow evaporation method at 40 °C .Molecular Structure Analysis
The grown 4-chloro-2-nitroaniline was a monoclinic structure with Pc space group which was recognized by single-crystal XRD analysis . An intermolecular contact of 4-chloro-2-nitroaniline was visually analyzed by Hirshfeld surface analysis .Chemical Reactions Analysis
Active functional groups and their respective vibrations were identified by FTIR and FT-Raman spectral analysis . The recorded FTIR and FT-Raman spectrums of 4-chloro-2-nitroaniline material are presented in the relevant papers .Physical And Chemical Properties Analysis
The synthesis material was thermally stable up to 115 °C and mechanical work hardness coefficient (n = -2.98) confirmed the grown crystal was soft material . The NLO second harmonic generation efficiency was tested by Kurtz Perry powder method .Wissenschaftliche Forschungsanwendungen
Nonlinear Optical Material Development
4-chloro-N-cyclopropyl-2-nitroaniline: has been studied for its potential as a nonlinear optical (NLO) material. NLO materials are crucial in the field of optoelectronics and photonics, as they can alter the frequency of light, making them useful for laser technology and telecommunications . The compound’s ability to form non-centrosymmetric crystal structures makes it a candidate for second harmonic generation (SHG), a process where materials convert light into a new frequency.
Organic Electronics
Due to its delocalized π-electron system, 4-chloro-N-cyclopropyl-2-nitroaniline is a promising candidate for organic electronic applications. Organic electronics involve materials that exhibit semiconducting properties and can be used in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Pharmaceutical Intermediates
This compound serves as an intermediate in pharmaceutical synthesis. Its chemical structure allows for further modifications and reactions, leading to the creation of various pharmaceutical agents . The presence of both nitro and amino groups in the molecule provides reactive sites for further chemical transformations.
Material Characterization Studies
The physiochemical properties of 4-chloro-N-cyclopropyl-2-nitroaniline make it an interesting subject for material characterization studies. Researchers have investigated its crystal structure, thermal stability, and mechanical properties to understand its behavior under different conditions . Such studies contribute to the knowledge base necessary for the development of new materials with tailored properties.
Laser Technology
The compound’s potential in laser technology is linked to its NLO properties. It can be used to create materials that modulate laser beams, which is essential for the development of advanced laser systems . The efficiency of its SHG response is particularly relevant for creating more efficient laser devices.
Optoelectronic Device Fabrication
4-chloro-N-cyclopropyl-2-nitroaniline: can be utilized in the fabrication of optoelectronic devices due to its optical properties. Its ability to transmit light within certain wavelengths makes it suitable for use in devices that require precise control over light propagation .
Wirkmechanismus
Target of Action
It is known that the compound has been used in the development of organic nonlinear optical single crystals , suggesting that its targets may be related to light absorption and refraction processes.
Mode of Action
It is known that the compound has been used in the development of organic nonlinear optical single crystals , which suggests that it may interact with light in a way that alters its path and intensity.
Biochemical Pathways
It is known that the compound has been used in the development of organic nonlinear optical single crystals , which suggests that it may influence pathways related to light absorption and refraction.
Result of Action
It is known that the compound has been used in the development of organic nonlinear optical single crystals , which suggests that it may have effects on light absorption and refraction at the molecular and cellular level.
Action Environment
It is known that the compound has been used in the development of organic nonlinear optical single crystals , which suggests that factors such as temperature and light intensity may play a role in its action.
Safety and Hazards
Zukünftige Richtungen
In the past and present decade, new organic single crystals are reported because of their immeasurable potential applications . Researchers gave more importance to grow the organic nonlinear optical (NLO) single crystals because organic NLO single crystals are of great consequence in the field of optoelectronics, photonics, nonlinear optical, and laser technology .
Eigenschaften
IUPAC Name |
4-chloro-N-cyclopropyl-2-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c10-6-1-4-8(11-7-2-3-7)9(5-6)12(13)14/h1,4-5,7,11H,2-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRZFCKJIBVRIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-cyclopropyl-2-nitroaniline | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-{(4-methylbenzyl)[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylate](/img/structure/B2923600.png)
![(4E)-2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-4-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-5-one](/img/structure/B2923601.png)
![2-[(3-Chlorophenyl)methyl]-6-(3-imidazol-1-ylpropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2923602.png)

![2-(1-adamantyl)-N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2923604.png)

![5-(4-chlorobenzyl)-3-(4-ethoxyphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2923609.png)

![4-[(2-Chloro-6-fluorobenzyl)oxy]-3-iodo-5-methoxybenzaldehyde](/img/structure/B2923611.png)
![3-[(4-fluorophenyl)methyl]-1-[(4-nitrophenyl)methyl]-4aH-pyrido[2,3-d]pyrimidin-1-ium-2,4-dione](/img/structure/B2923613.png)
![N-[Cyano-(2,3-dichlorophenyl)methyl]-1-(2-methoxyethyl)cyclopropane-1-carboxamide](/img/structure/B2923614.png)

![1-(3,4-Dichlorophenyl)-3-[1-(oxan-4-yl)azetidin-3-yl]urea](/img/structure/B2923619.png)
![(5Z)-3-(4-chlorophenyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2923621.png)